Boc-Abu-OH

Catalog No.
S665842
CAS No.
34306-42-8
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Abu-OH

CAS Number

34306-42-8

Product Name

Boc-Abu-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N

SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Abu-OH;34306-42-8;Boc-L-2-aminobutyricacid;(S)-2-((TERT-BUTOXYCARBONYL)AMINO)BUTANOICACID;Boc-2-Abu-OH;Boc-L-2-aminobutanoicacid;L-2-(BOC-AMINO)BUTYRICACID;ST51014916;(S)-2-(Tert-butoxycarbonylamino)butyricacid;(2S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-2-(Boc-amino)butyricacid;(S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;BOC-homoalanine;PubChem18942;AC1MBSF4;15533_ALDRICH;SCHEMBL835996;15533_FLUKA;MolPort-002-344-005;PNFVIPIQXAIUAY-LURJTMIESA-N;ACT10804;ZINC2384824;CB-833;EBD2202708;(S)-2-t-Butoxycarbonylaminobutanoicacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Boc-Abu-OH is a valuable building block for incorporating the amino acid L-2-aminobutyric acid (Abu) into peptides. Sigma-Aldrich:
  • The Boc (tert-butyloxycarbonyl) protecting group ensures selective attachment of Abu during solid-phase peptide synthesis (SPPS), a technique for creating peptides in a controlled manner. Novabiochem:

Research on Unnatural Amino Acids:

  • Boc-Abu-OH falls under the category of unnatural amino acids, which are not typically found in proteins but can be incorporated into peptides for research purposes. Sigma-Aldrich:
  • Scientists can use Boc-Abu-OH to study the effects of Abu on peptide structure, function, and interactions with other molecules. This research can provide insights into protein design and engineering.

Development of Therapeutic Agents:

  • Peptides containing Abu are being explored for their potential therapeutic applications in various diseases. NCBI: )
  • By using Boc-Abu-OH, researchers can synthesize Abu-containing peptides and investigate their biological activity, paving the way for the discovery of new drugs.

Boc-Abu-OH, also known as (S)-2-(tert-Butoxycarbonyl)amino)butanoic acid or Boc-L-2-aminobutyric acid, is a synthetic building block commonly used in peptide synthesis []. It belongs to a class of compounds called N-protected amino acids, where the amino group (NH2) is temporarily masked by a Boc (tert-butoxycarbonyl) protecting group. This masking allows for the selective formation of peptide bonds between desired amino acids during peptide synthesis [].


Molecular Structure Analysis

Boc-Abu-OH has a linear molecular structure with the following key features []:

  • Boc protecting group: A bulky tert-butyl group (C(CH3)3) attached to a carbonyl group (C=O) is linked to the amino group. This bulky group hinders the amino group from participating in reactions, allowing for selective peptide bond formation at the carboxylic acid group (COOH).
  • Chiral center: The carbon atom next to the carboxylic acid group (C-2) is chiral, meaning it has four different substituents and can exist in two non-superimposable mirror image forms (L- and D-enantiomers). Boc-Abu-OH typically refers to the L-enantiomer, which is the more biologically relevant form [].
  • Carboxylic acid group: The molecule ends with a carboxylic acid group (COOH), which can participate in condensation reactions to form amide bonds (peptide bonds) with other amino acids.

Chemical Reactions Analysis

  • Deprotection

    The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group, which can then participate in peptide bond formation [].

    Boc-Abu-OH + H+ -> H-Abu-OH + Boc+ (Equation 1)

  • Peptide bond formation

    The deprotected Boc-Abu-OH (H-Abu-OH) reacts with another amino acid (H2N-R-COOH) to form a peptide bond, releasing water. This reaction is typically mediated by coupling reagents like dicyclohexylcarbodiimide (DCC) or peptide coupling cocktails [].

    H-Abu-OH + H2N-R-COOH -> H-Abu-R-CO-NH2 + H2O (Equation 2)


Physical And Chemical Properties Analysis

  • Appearance: White to slight yellow to beige powder [].
  • Molecular formula: C9H17NO4
  • Molecular weight: 203.24 g/mol []
  • Melting point: 70-74°C []
  • Boiling point: 334.5°C at 760 mmHg []
  • Solubility: Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) []. Insoluble in water.
  • Stability: Stable under dry conditions. Can hydrolyze (decompose) in water to release the free amino acid and Boc acid [].

Mechanism of Action (Not Applicable)

Boc-Abu-OH itself does not have a specific biological function. It serves as a building block for the synthesis of peptides, which can have diverse biological activities depending on the amino acid sequence.

  • Skin and eye irritant: Boc-Abu-OH can cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation may cause respiratory irritation [].
  • Precautions: Standard laboratory safety practices should be followed when handling Boc-Abu-OH, including wearing gloves, safety glasses, and working in a fume hood [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34306-42-8

Wikipedia

Boc-L-2-aminobutyric acid

Dates

Modify: 2023-08-15

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